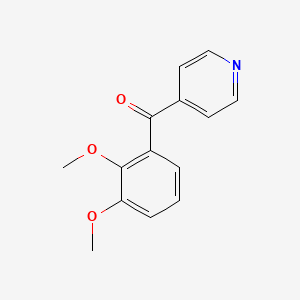
(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone
Cat. No. B8779040
Key on ui cas rn:
243640-28-0
M. Wt: 243.26 g/mol
InChI Key: JXRNNYSLIUEYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06713627B2
Procedure details


A solution of veratrole (8.04 g, 58.2 mmol) in tetrahydrofuran (50 mL) is treated with BuLi (26 mL, 2.5 M in hexane, 65 mmol) at −70° C. After the addition is complete, the reaction mixture is permitted to warm to room temperature and stirred for 2 hours. The mixture is re-cooled to −70° C. and treated with a solution of N-methyl-N-methoxyisonicotinamide (19) (9.15 g, 55.1 mmol) in tetrahydrofuran (30 mL). The resulting slurry is permitted to slowly warm to room temperature over an hour period. When the reaction mixture reaches 0° C. it becomes homogeneous. After 3 hours at room temperature, the reaction is quenched with 10% AcOH (aqueous, 100 mL). After stirring for 45 minutes, the tetrahydrofuran is removed at reduced pressure and the residue is diluted with toluene (150 mL). After neutralization with NHCO3, the phases are separated and the organic phase is submitted to a normal workup to provide an oil. Kugelrohr distillation provides the title compound (12) as a dark oil (12.77 g, 95% yield); b.p. 130-150° C./0.05 mm Hg.





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[Li]CCCC.CN(OC)[C:18](=[O:25])[C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1>O1CCCC1>[CH3:4][O:3][C:2]1[C:1]([O:9][CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[C:18]([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
9.15 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C1=CC=NC=C1)=O)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is re-cooled to −70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly warm to room temperature over an hour period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches 0° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 3 hours at room temperature
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction is quenched with 10% AcOH (aqueous, 100 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 45 minutes
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the tetrahydrofuran is removed at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is diluted with toluene (150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After neutralization with NHCO3, the phases are separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Kugelrohr distillation
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)C2=CC=NC=C2)C=CC=C1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.77 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
